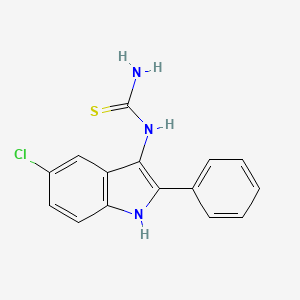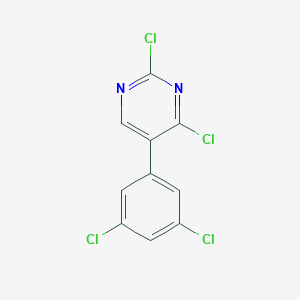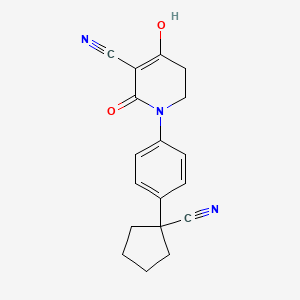![molecular formula C4H2ClN5O B13094236 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one CAS No. 76434-96-3](/img/structure/B13094236.png)
3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one makes it an interesting subject for research and development.
Métodos De Preparación
The synthesis of 3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanogen chloride, followed by cyclization to form the triazolotriazine ring system. The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Análisis De Reacciones Químicas
3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The triazolotriazine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used .
Aplicaciones Científicas De Investigación
3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and antimicrobial agents.
Materials Science: It is used in the synthesis of energetic materials due to its high nitrogen content and stability under various conditions.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one can be compared with other triazolotriazine derivatives, such as:
3-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one:
3-Nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one: The presence of a nitro group can enhance the compound’s energetic properties, making it suitable for use in explosives and propellants.
Propiedades
Número CAS |
76434-96-3 |
|---|---|
Fórmula molecular |
C4H2ClN5O |
Peso molecular |
171.54 g/mol |
Nombre IUPAC |
3-chloro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C4H2ClN5O/c5-2-3(11)10-4(9-8-2)6-1-7-10/h1H,(H,6,7,9) |
Clave InChI |
FTACQKNXKPRWIM-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NN=C(C(=O)N2N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)


![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)




![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)


